molecular formula C22H21FN4O B2557368 2-(4-Fluorophenyl)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021070-01-8

2-(4-Fluorophenyl)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2557368
CAS RN: 1021070-01-8
M. Wt: 376.435
InChI Key: HNRNNKIAOKSVIH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FPPP and is categorized as a psychoactive substance. FPPP is a member of the cathinone family and has a chemical structure similar to other psychoactive substances such as amphetamines.

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Biginelli Synthesis : Novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized via a simple and efficient method, demonstrating the utility of related compounds in synthetic chemistry (Bhat et al., 2018).
  • Fe-Catalyzed Synthesis : Flunarizine, a drug with vasodilating effects and antihistamine activity, was synthesized through a regioselective metal-catalyzed amination, showcasing the chemical versatility of similar compounds (Shakhmaev et al., 2016).

Biological Activities

  • Antitumor Activity : A series of 1,2,4-triazine derivatives bearing piperazine amide moiety were synthesized and investigated for their potential anticancer activities against breast cancer cells, highlighting the therapeutic applications of compounds with similar structures (Yurttaş et al., 2014).
  • Antipsychotic Potential : Design, synthesis, and pharmacological evaluation of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones revealed considerable anti-dopaminergic and anti-serotonergic activity, suggesting their potential as antipsychotic agents (Bhosale et al., 2014).

Antimicrobial and Antifungal Activities

  • Azole-Containing Piperazine Derivatives : A series of synthesized compounds showed moderate to significant antibacterial and antifungal activities, demonstrating the antimicrobial efficacy of structures incorporating piperazine derivatives (Gan et al., 2010).

Molecular Docking and QSAR Studies

  • Antipsychotic Derivatives : Computational studies, including quantitative structure-activity relationship (QSAR) and molecular docking, were performed on biphenyl moiety-linked aryl piperazine derivatives, providing insights into the molecular basis of their antipsychotic activity (Bhosale et al., 2014).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O/c23-19-8-6-17(7-9-19)16-22(28)27-14-12-26(13-15-27)21-11-10-20(24-25-21)18-4-2-1-3-5-18/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRNNKIAOKSVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone

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